molecular formula C21H29N3O3S2 B2651901 4-(2-methyloxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034301-92-1

4-(2-methyloxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2651901
CAS RN: 2034301-92-1
M. Wt: 435.6
InChI Key: UXZHLSGVLGSFQR-UHFFFAOYSA-N
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Description

4-(2-methyloxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O3S2 and its molecular weight is 435.6. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including those with piperidinyl moieties, for their inhibitory effects on several human carbonic anhydrase (CA) isoforms. These compounds showed low nanomolar activity against hCA II, a cytosolic enzyme, and significant inhibition of tumor-associated isoforms CA IX and XII. The study highlights the therapeutic potential of these inhibitors in treating conditions like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).

Antimicrobial and Anticancer Activities

Research by Sławiński et al. (2012) synthesized a novel series of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. These compounds exhibited significant in vitro antitumor activity against various human tumor cell lines, demonstrating their potential as anticancer agents (Sławiński et al., 2012).

Photochemical Decomposition

Zhou and Moore (1994) studied the photochemical decomposition of sulfamethoxazole, a compound structurally related to the query compound. This research could provide insight into the stability and degradation pathways of similar benzenesulfonamides under light exposure, which is crucial for the development of drugs with adequate shelf life (Zhou & Moore, 1994).

Antioxidant and Enzyme Inhibitory Profiles

Lolak et al. (2020) explored benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE) and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE, suggesting their potential in treating neurodegenerative diseases (Lolak et al., 2020).

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16-23-21(15-27-16)18-2-4-20(5-3-18)29(25,26)22-14-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h2-5,15,17,19,22H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZHLSGVLGSFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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